molecular formula C17H16ClN3O2 B236467 N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide

Cat. No. B236467
M. Wt: 329.8 g/mol
InChI Key: XNPMJRFITRKHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential anticancer properties and is currently undergoing clinical trials for the treatment of solid tumors and hematological malignancies.

Mechanism of Action

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide works by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). This leads to a decrease in ribosome biogenesis and protein synthesis, which in turn triggers the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. It also induces the expression of genes involved in DNA repair and apoptosis. In addition, N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, maintenance, and recurrence.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide is its selectivity for cancer cells with abnormal ribosome biogenesis, which makes it a promising therapeutic agent for the treatment of cancer. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide. One area of research is the development of combination therapies that can enhance its anticancer properties. Another area of research is the identification of biomarkers that can predict patient response to N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide. Finally, further research is needed to determine the long-term safety and efficacy of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide in clinical trials.

Synthesis Methods

The synthesis of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide involves multiple steps, starting with the reaction of 4-chloroaniline with 2-bromo-5-chloropyridine to form 4-chloro-2-(5-chloropyridin-2-yl)aniline. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl chloride derivative. The final step involves the reaction of the oxalyl chloride derivative with 2-aminopentanenitrile to form N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide.

Scientific Research Applications

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide has been shown to selectively target cancer cells that have abnormal ribosome biogenesis, making it a promising therapeutic agent for the treatment of cancer. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, prostate, and pancreatic cancer.

properties

Product Name

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pentanamide

InChI

InChI=1S/C17H16ClN3O2/c1-2-3-6-15(22)20-11-7-8-13(18)12(10-11)17-21-16-14(23-17)5-4-9-19-16/h4-5,7-10H,2-3,6H2,1H3,(H,20,22)

InChI Key

XNPMJRFITRKHAS-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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